Sulfallantoin
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Overview
Description
Sulfallantoin is a chemical compound with the molecular formula C10H14N6O5S. It is known for its applications in various fields, including medicine and industrial chemistry. The compound is characterized by its unique structure, which includes a sulfonamide group and an imidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfallantoin can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with (2,5-dioxoimidazolidin-4-yl)urea. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Sulfallantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Sulfallantoin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in wound healing and as an adjuvant in immunotherapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sulfallantoin involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, this compound has been shown to bind to the Triggering Receptor Expressed on Myeloid cells-2 (TREM2), leading to the activation of downstream signaling pathways that promote immune responses .
Comparison with Similar Compounds
Sulfallantoin can be compared to other sulfonamide-based compounds, such as:
Sulfamethoxazole: Commonly used as an antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another antibiotic with a similar structure.
Uniqueness: this compound is unique due to its specific structure, which includes both a sulfonamide group and an imidazolidinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-aminobenzenesulfonamide;(2,5-dioxoimidazolidin-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.C4H6N4O3/c7-5-1-3-6(4-2-5)11(8,9)10;5-3(10)6-1-2(9)8-4(11)7-1/h1-4H,7H2,(H2,8,9,10);1H,(H3,5,6,10)(H2,7,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHWJLGRLLCZRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N.C1(C(=O)NC(=O)N1)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657606 |
Source
|
Record name | 4-Aminobenzene-1-sulfonamide--N-(2,5-dioxoimidazolidin-4-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12124-90-2 |
Source
|
Record name | 4-Aminobenzene-1-sulfonamide--N-(2,5-dioxoimidazolidin-4-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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